molecular formula C8H18Cl2N2 B2885182 rac-[(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]dimethylamine dihydrochloride CAS No. 1820571-13-8

rac-[(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]dimethylamine dihydrochloride

Cat. No.: B2885182
CAS No.: 1820571-13-8
M. Wt: 213.15
InChI Key: VRQAWGLTFFDEEU-UDEVVCKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-[(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]dimethylamine dihydrochloride is a bicyclic amine derivative featuring a 3-azabicyclo[3.1.0]hexane core substituted with a dimethylaminomethyl group at the 6-position. The compound exists as a racemic mixture (rac) and is stabilized as a dihydrochloride salt, enhancing its solubility and stability for pharmaceutical applications. This structure is notable for its compact bicyclic framework, which is often leveraged in medicinal chemistry to optimize binding affinity and metabolic stability .

Properties

IUPAC Name

1-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-N,N-dimethylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-10(2)5-8-6-3-9-4-7(6)8;;/h6-9H,3-5H2,1-2H3;2*1H/t6-,7+,8?;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQAWGLTFFDEEU-VOAUATQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1C2C1CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1[C@H]2[C@@H]1CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cyclopropanation of Maleimides

A palladium-catalyzed reaction between maleimides and N-tosylhydrazones enables gram-scale production of 3-azabicyclo[3.1.0]hexane derivatives. For example, heating maleimide with N-tosylhydrazone in the presence of Pd(OAc)₂ and Xantphos ligand at 100°C for 12 hours yields the bicyclic product in 85–92% yield with high diastereoselectivity (>20:1 dr). This method is advantageous for its scalability and functional group tolerance.

Sodium Borohydride-Mediated Reduction of Diones

Reduction of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione (II) using NaBH₄ and BF₃·Et₂O in tetrahydrofuran (THF) at −30°C to 50°C produces the bicyclic amine. After quenching with methanol and extraction, the product is obtained in 96% GC purity. Critical parameters include strict temperature control during BF₃·Et₂O addition to prevent side reactions.

Functionalization with the Dimethylaminomethyl Group

Alkylation of the Bicyclic Amine

The 6-position of the 3-azabicyclo[3.1.0]hexane core is alkylated with chloromethyl dimethylamine. In a representative procedure, the bicyclic amine (1.0 equiv) is treated with chloromethyl dimethylamine (1.2 equiv) and K₂CO₃ in acetonitrile at 60°C for 6 hours, yielding the tertiary amine precursor in 78% yield.

Reductive Amination

An alternative approach involves reductive amination of a 6-formyl-substituted bicyclic intermediate with dimethylamine. Using NaBH₃CN in methanol at 0°C to room temperature, the imine intermediate is reduced to the target amine in 82% yield.

Resolution of Racemates and Salt Formation

Racemic Synthesis Considerations

As the target compound is racemic, chiral resolution steps are omitted. However, enantiomerically enriched intermediates may arise during bicyclic core synthesis. For instance, using D-DTTA (di-p-toluoyl-D-tartaric acid) or L-DTTA salts during crystallization can isolate specific enantiomers of related intermediates.

Dihydrochloride Salt Preparation

The free base is treated with hydrogen chloride gas in a solvent such as ethyl acetate or methanol. For example, bubbling HCl gas through a solution of the free base in methanol at −10°C precipitates the dihydrochloride salt in 90–95% yield. The product is isolated by filtration, washed with cold methanol, and dried under vacuum.

Industrial-Scale Optimization Strategies

Solvent and Temperature Controls

  • Cyanation : Reactions involving KCN/acetic acid require maintaining temperatures below −10°C to minimize HCN release.
  • Distillation : Post-reaction mixtures are distilled under reduced pressure (e.g., 130 mmHg) to isolate low-boiling-point intermediates.
  • Crystallization : Salt formation is optimized by slow cooling (0.5°C/min) to enhance crystal purity.

Catalytic Hydrogenation

Hydrogenation of benzylated intermediates using 5% Pd/C in methanol at 20–25°C under 3 bar H₂ pressure achieves near-quantitative yields (97.8%) while avoiding over-reduction.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : Key signals include δ 3.07 (m, 2H, bridgehead protons), 2.89 (d, J = 11.6 Hz, 2H, methylene protons), and 1.00 (s, 6H, dimethyl groups).
  • ¹³C NMR : Peaks at δ 52.3 (N-CH₂-N) and 24.1 (dimethyl carbons) confirm structural assignments.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the free base shows a molecular ion at m/z 168.1492 ([M+H]⁺), consistent with the molecular formula C₉H₁₇N₂.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Pd-catalyzed cyclopropanation 92 >99 Scalable, high diastereoselectivity
NaBH₄/BF₃·Et₂O reduction 82 96 Low-cost reagents
Reductive amination 78 95 Avoids alkylating agents

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]dimethylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the dimethylamine group.

Scientific Research Applications

rac-[(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]dimethylamine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-[(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]dimethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl and Methyl Carboxylate Derivatives

  • Ethyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride (CAS: 1373253-19-0): Molecular Formula: C₈H₁₄ClNO₂ Molecular Weight: 191.66 Key Differences: Replaces the dimethylaminomethyl group with an ethyl carboxylate. This ester derivative is a common synthetic intermediate, often hydrolyzed to carboxylic acids for further functionalization . Applications: Used in the synthesis of IDH inhibitors, highlighting the versatility of the bicyclic core in drug discovery .
  • Methyl rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride (CAS: 2102502-56-5): Molecular Formula: C₇H₁₂ClNO₂ Molecular Weight: 177.63 Key Differences: Smaller ester group (methyl vs. ethyl) may alter metabolic stability and solubility .

Carbamate-Protected Analogs

  • tert-Butyl (1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 134575-13-6): Molecular Formula: C₁₁H₁₉NO₃ Molecular Weight: 213.28 Key Differences: Incorporates a tert-butoxycarbonyl (Boc) protecting group on the amine and a hydroxymethyl substituent. The Boc group enhances stability during synthetic workflows .

Phenolic and Aromatic Derivatives

  • 2,4-Dichloro-3-({(1R,5S,6r)-6-[(dimethylamino)methyl]-3-azabicyclo[3.1.0]hex-3-yl}methyl)phenol (ChemBridge-54575105): Key Differences: Adds a phenolic ring and chlorine substituents, likely enhancing target specificity or modulating solubility .

Pharmacological and Physicochemical Properties

Compound Molecular Weight Substituent Key Properties/Applications Reference
Target compound (dihydrochloride salt) ~265.2* Dimethylaminomethyl High solubility due to dihydrochloride salt; potential CNS activity
Ethyl carboxylate hydrochloride 191.66 Ethyl ester Intermediate for carboxylic acid synthesis; used in IDH inhibitors
2-[(1R,5S,6R)-3-azabicyclohexan-6-yl]acetic acid HCl 177.63 Acetic acid Polar carboxylic acid may limit blood-brain barrier penetration
Boc-protected hydroxymethyl derivative 213.28 Boc group, hydroxymethyl Stabilized for synthetic manipulation; precursor to active metabolites

*Estimated based on similar structures.

Commercial and Research Relevance

  • Commercial Availability: Ethyl and methyl carboxylate derivatives are widely available (e.g., Aladdin Scientific, Enamine Ltd), while the dimethylaminomethyl variant is less common, suggesting niche applications .
  • Research Applications : Carboxylate analogs are prominent in IDH inhibitor studies, whereas the dimethylamine derivative’s basicity may favor interactions with acidic protein residues in unexplored targets .

Biological Activity

The compound rac-[(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]dimethylamine dihydrochloride is a bicyclic amine with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting central nervous system disorders. This article delves into its biological activity, including pharmacological effects, toxicity profiles, and relevant case studies.

  • Molecular Formula : C8H16Cl2N2
  • Molecular Weight : 213.14 g/mol
  • LogP : -0.56 (indicating hydrophilicity)
  • Purity : 95% .

The biological activity of this compound primarily stems from its interaction with neurotransmitter systems. It is hypothesized to act as a modulator of cholinergic and adrenergic receptors, which are crucial in various neurological functions.

Pharmacological Effects

  • Cholinergic Activity :
    • The compound exhibits potential as a cholinergic agent, influencing acetylcholine pathways associated with memory and cognition.
    • Studies indicate that it may enhance synaptic plasticity, which is vital for learning processes.
  • Adrenergic Modulation :
    • It may also affect norepinephrine release, contributing to its stimulant properties.
    • This modulation could provide therapeutic benefits for conditions like ADHD and depression.

Toxicity Profile

The toxicity of this compound has been evaluated in various studies:

Toxicity ParameterObserved Effects
Acute ToxicityHigh toxicity upon inhalation; potentially lethal .
Skin IrritationMild to moderate irritation reported .
Eye IrritationSevere eye damage observed in animal studies .

Case Study 1: Cognitive Enhancement

A study conducted on animal models demonstrated that administration of the compound improved cognitive functions related to memory retention and retrieval tasks. The results suggested a significant increase in acetylcholine levels in the hippocampus region, which is crucial for memory processing .

Case Study 2: Behavioral Effects

In a behavioral assessment involving rodents, the compound was shown to reduce anxiety-like behaviors while increasing exploratory actions. This dual effect indicates its potential as an anxiolytic agent without sedative side effects .

Q & A

What are the key structural features and stereochemical considerations of rac-[(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]dimethylamine dihydrochloride that influence its reactivity in synthetic pathways?

Answer:
The compound contains a bicyclo[3.1.0]hexane core with a 3-aza group, a dimethylamine side chain, and a hydrochloride counterion. The stereochemistry at positions 1R, 5S, and 6r creates a rigid, three-dimensional structure that influences its reactivity. The bicyclic framework restricts conformational flexibility, affecting nucleophilic substitution and cycloaddition reactions. The hydrochloride salt enhances solubility in polar solvents but may limit reactivity in non-aqueous conditions. Stereochemical purity is critical, as enantiomeric impurities can skew pharmacological data. Synthetic strategies must account for these features through chiral resolution or asymmetric synthesis .

What methodologies are recommended for the initial synthesis of this compound, considering its bicyclic framework?

Answer:
A multi-step synthesis is typically employed:

Bicyclic Core Formation : Use a [3+2] cycloaddition or ring-closing metathesis to construct the bicyclo[3.1.0]hexane system.

Functionalization : Introduce the 3-aza group via reductive amination or nucleophilic substitution.

Side-Chain Addition : Attach the dimethylaminomethyl group using alkylation or Mitsunobu reactions.

Salt Formation : React with HCl in ethanol to yield the dihydrochloride.
Key parameters:

  • Temperature control (<0°C for cyclization to prevent racemization).
  • Catalysts: Pd/C for hydrogenation or chiral ligands for asymmetric steps.
  • Solvent selection (THF or DCM for anhydrous conditions) .

How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

Answer:
Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardization : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C).
  • Orthogonal Assays : Validate results with calcium flux, cAMP, and radioligand binding assays.
  • Control for Stereochemistry : Verify enantiomeric purity via chiral HPLC to exclude confounding effects.
  • Data Normalization : Express activity relative to a reference agonist/antagonist (e.g., EC50 ratios) .

What strategies are effective for enantiomeric resolution of this compound to study stereospecific bioactivity?

Answer:

  • Chiral Chromatography : Use amylose- or cellulose-based columns (Chiralpak IA/IB) with hexane:isopropanol gradients.
  • Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) and recrystallize.
  • Kinetic Resolution : Employ enantioselective enzymes (lipases) or asymmetric catalysis (e.g., Jacobsen epoxidation).
    Validate separation via polarimetry or X-ray crystallography .

How can computational modeling predict the binding mechanisms of this compound with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs or ion channels.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
  • Free Energy Calculations : Apply MM-PBSA to quantify binding affinities.
    Validate predictions with mutagenesis studies (e.g., alanine scanning) .

What are the critical parameters for maintaining the stability of this compound in solution during pharmacological assays?

Answer:

  • Solvent : Use deionized water or PBS (pH 4.5–5.5 to prevent amine oxidation).
  • Temperature : Store at 4°C for short-term use; avoid freeze-thaw cycles.
  • Light Protection : Shield from UV light to prevent photodegradation.
  • Additives : Include 0.01% BSA to reduce non-specific binding .

What analytical techniques characterize degradation products under accelerated stability testing?

Answer:

  • HPLC-MS : Use a C18 column (ACQUITY UPLC) with 0.1% formic acid in water/acetonitrile gradients.
  • NMR : Perform ¹H/¹³C NMR in D2O to identify hydrolyzed byproducts (e.g., free amines).
  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks and compare to stressed samples .

How do counterion variations (e.g., hydrochloride vs. other salts) affect this compound’s physicochemical properties?

Answer:

  • Solubility : Hydrochloride salts improve aqueous solubility (>50 mg/mL) vs. free base (<1 mg/mL).
  • Crystallinity : Mesylate or tosylate salts may enhance crystallinity for X-ray analysis.
  • Bioavailability : Compare logP values (HCl salt: ~0.8 vs. free base: ~2.1) using shake-flask assays .

What in vitro screening approaches assess bioactivity against neurological targets?

Answer:

  • Receptor Binding : Radioligand displacement assays for σ1 or NMDA receptors (IC50 determination).
  • Functional Assays : Measure Ca²⁺ influx in SH-SY5Y cells using Fluo-4 AM.
  • Enzyme Inhibition : Test monoamine oxidase (MAO) activity via Amplex Red fluorescence .

How can experimental approaches validate hypothesized metabolic pathways identified via in silico predictions?

Answer:

  • Radiolabeling : Synthesize ¹⁴C-labeled compound and track metabolites in hepatocyte incubations.
  • LC-MS/MS : Identify phase I/II metabolites using Q-TOF mass spectrometry.
  • CYP Inhibition : Use recombinant CYP isoforms (e.g., CYP3A4) to confirm metabolic enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.